3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide
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Overview
Description
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Preparation Methods
The synthesis of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide typically involves the reaction of 3-methylbutanoyl chloride with 3-methyl-1,2-thiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are known for their diverse biological activities.
Indole derivatives: These compounds have a benzopyrrole structure and are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanoylamino group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H15N3O2S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-5(2)4-7(14)12-10-8(9(11)15)6(3)13-16-10/h5H,4H2,1-3H3,(H2,11,15)(H,12,14) |
InChI Key |
MVKCUMPKGCUPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)N)NC(=O)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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